

Vilazodone D8: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Vilazodone D8	
Cat. No.:	B2630521	Get Quote

An in-depth examination of the properties, analytical applications, and pharmacological mechanisms of the deuterated Vilazodone analog.

This technical guide provides a comprehensive overview of **Vilazodone D8**, a deuterated internal standard essential for the accurate quantification of the antidepressant agent Vilazodone. Tailored for researchers, scientists, and drug development professionals, this document details the physicochemical properties of **Vilazodone D8**, its core application in bioanalytical assays, and the underlying pharmacological mechanisms of Vilazodone.

Core Compound Data

Vilazodone D8 is a stable, isotopically labeled version of Vilazodone, designed for use as an internal standard in mass spectrometry-based analytical methods. The incorporation of eight deuterium atoms provides a distinct mass shift, facilitating precise quantification of Vilazodone in complex biological matrices.

Property	Value	Reference
CAS Number	1794789-93-7	[1][2][3]
Molecular Formula	C26H19D8N5O2	[1][4][5]
Molecular Weight	449.57 g/mol	[2][3][4][6][7][8]
Synonym	Viibryd D8	[3][8]



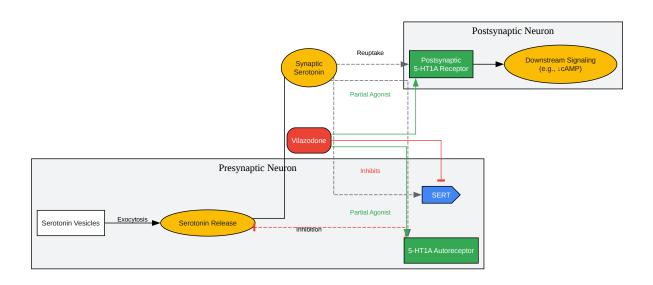
Pharmacological Context: The Dual-Action Mechanism of Vilazodone

Vilazodone exhibits a unique pharmacological profile, functioning as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the serotonin 1A (5-HT1A) receptor.[1][7][8][9] This dual mechanism is hypothesized to contribute to a more rapid onset of antidepressant effects compared to traditional SSRIs.[1][7]

As an SSRI, Vilazodone binds with high affinity to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to bind with postsynaptic receptors.[1][7] Concurrently, its partial agonism at 5-HT1A receptors is thought to modulate serotonergic activity.[1][6] This action at presynaptic 5-HT1A autoreceptors may reduce the negative feedback inhibition of serotonin release, further enhancing synaptic serotonin levels.[6]

The following diagram illustrates the proposed signaling pathway of Vilazodone.





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Vilazodone's dual-action mechanism on the serotonin synapse.

Experimental Protocols Quantification of Vilazodone in Human Plasma using Vilazodone D8 by UPLC-MS/MS

This protocol outlines a method for the accurate quantification of Vilazodone in human plasma, employing **Vilazodone D8** as an internal standard to correct for matrix effects and variability in sample processing.

Materials:

Vilazodone and Vilazodone D8 analytical standards



- Human plasma (K₂EDTA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid
- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system
- Reverse-phase C8 column (e.g., Betabasic C8, 100x4.6mm, 5μ)[4]

Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare a primary stock solution of Vilazodone D8 by dissolving approximately 1 mg in 10 mL of methanol to achieve a concentration of about 0.1 mg/mL.[4]
 - From this, prepare an internal standard (ISTD) working solution at a final concentration of approximately 1000 ng/mL.[4]
 - Prepare stock solutions of Vilazodone and create a series of working solutions for calibration curve standards and quality control (QC) samples.[4]
- Sample Preparation (Liquid-Liquid Extraction):
 - Spike blank human plasma with the Vilazodone working solutions to create calibration standards and QC samples.[4]
 - Add a fixed volume of the Vilazodone D8 ISTD working solution to all samples, standards, and QCs.
 - Perform liquid-liquid extraction (LLE) using an appropriate organic solvent.[4]
 - Evaporate the organic layer and reconstitute the residue in the mobile phase.



• UPLC-MS/MS Analysis:

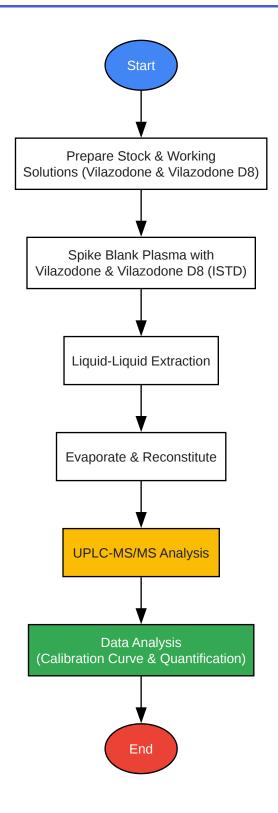
- Chromatographic Separation: Employ a reverse-phase C8 column with an isocratic mobile phase consisting of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v) at a flow rate of 0.700 mL/min.[4]
- Mass Spectrometry Detection: Utilize positive electrospray ionization (ESI) and monitor the multiple reaction monitoring (MRM) transitions.[4]
 - Vilazodone: m/z 442.022 → 155.000 + 197.000[4]
 - Vilazodone D8: m/z 450.093 → 157.000 + 205.000[4]

Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Vilazodone to Vilazodone
 D8 against the nominal concentration of the calibration standards.
- Determine the concentration of Vilazodone in the unknown samples from the calibration curve. The validated linearity range for this method has been established from 0.300 to 300 ng/mL.[4]

The following diagram outlines the experimental workflow for this bioanalytical method.





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